molecular formula C10H13NO3 B15251518 Ethyl 3-methoxy-5-methylpicolinate

Ethyl 3-methoxy-5-methylpicolinate

Cat. No.: B15251518
M. Wt: 195.21 g/mol
InChI Key: JSTLVNRVPGJJAP-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-5-methylpicolinate is a substituted picolinic acid ester characterized by a pyridine ring backbone with a methoxy (-OCH₃) group at position 3, a methyl (-CH₃) group at position 5, and an ethyl ester (-COOCH₂CH₃) at position 2. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol.

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. The methoxy and methyl substituents influence its electronic and steric properties, enhancing lipophilicity compared to unsubstituted picolinates, which may improve membrane permeability in bioactive molecules . The ethyl ester group further modulates solubility and stability, making it a versatile building block for derivatization.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-methoxy-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-10(12)9-8(13-3)5-7(2)6-11-9/h5-6H,4H2,1-3H3

InChI Key

JSTLVNRVPGJJAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-5-methylpicolinate typically involves the esterification of 3-methoxy-5-methylpicolinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-5-methylpicolinate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-methoxy-5-methylpicolinic acid and ethanol.

    Reduction: Reduction of the ester group can produce the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions may use reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Hydrolysis: 3-methoxy-5-methylpicolinic acid and ethanol.

    Reduction: 3-methoxy-5-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methoxy-5-methylpicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-5-methylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups on the pyridine ring can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The dual substitution (3-OCH₃ and 5-CH₃) in this compound increases steric bulk and electron-donating effects compared to mono-substituted analogs. This may reduce reactivity in electrophilic substitution but enhance stability in acidic conditions.
  • Heterocyclic Core : Thiophene-based analogs (e.g., compound 7b in ) exhibit distinct electronic properties due to sulfur’s polarizability, enabling applications in optoelectronics, unlike pyridine derivatives .

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